molecular formula C21H18N2O4S B2689683 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 1321931-94-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2689683
CAS No.: 1321931-94-5
M. Wt: 394.45
InChI Key: MLQAACSZBFMCIB-CMDGGOBGSA-N
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Description

6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a synthetic complex organic molecule designed for advanced pharmaceutical and agrochemical research. Its structure integrates a pyranone core linked via a thioether bridge to a dimethylpyrimidine ring and esterified with a cinnamate moiety. This specific architecture suggests significant potential for diverse biological activities, as pyranone derivatives are extensively investigated for their antiviral, anticancer, and antimicrobial properties . The compound's mechanism of action is likely multifaceted. The 4-oxo-4H-pyran-3-yl scaffold is a recognized pharmacophore in medicinal chemistry, with documented activity against retroviral infections . Furthermore, structurally related compounds featuring a pyrimidine-thioether linkage have been identified as potent, selective functional antagonists for G-protein coupled receptors (GPCRs) like the apelin (APJ) receptor, indicating potential for cardiovascular and metabolic disease research . The cinnamate ester group is a key functional element, as similar unsaturated carbonyl systems in molecular frameworks have demonstrated promising cytotoxic effects by inhibiting critical enzymatic pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade . This compound is intended for research applications only, including use as a key intermediate in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a tool compound for investigating structure-activity relationships (SAR) in medicinal chemistry. Researchers are advised that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-10-15(2)23-21(22-14)28-13-17-11-18(24)19(12-26-17)27-20(25)9-8-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAACSZBFMCIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One common approach is to start with commercially available 4,6-dimethylpyrimidine-2-thiol, which undergoes a series of substitution reactions to introduce the thioether linkage. The pyran ring is then constructed through cyclization reactions, and the cinnamate moiety is introduced via esterification or similar coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate exhibit a range of biological activities:

  • Antioxidant Activity : Research has shown that similar compounds can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in biological systems .
  • Antimicrobial Properties : The compound may possess antimicrobial properties, making it relevant for developing new antibiotics or antifungal agents.
  • Antitumor Activity : Certain derivatives have been associated with antitumor effects, suggesting potential applications in cancer treatment.
  • Antioxidant Screening : In vitro studies have demonstrated that certain derivatives exhibit significant DPPH free radical scavenging activity, indicating their potential as natural antioxidants .
  • Antimicrobial Testing : A study focusing on the antimicrobial properties of similar pyran derivatives found that they effectively inhibited the growth of various pathogenic bacteria and fungi.
  • Antitumor Research : Investigations into the antitumor capabilities of compounds related to This compound revealed promising results in inhibiting cancer cell proliferation in vitro.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrimidine ring can interact with nucleic acids or proteins, while the cinnamate moiety may be involved in modulating biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name (ID) Pyrimidine Substituents Key Functional Groups Biological Activity (Reported/Inferred)
Target Compound 4,6-dimethyl Thioether, Cinnamate Antioxidant, antimicrobial (inferred)
(E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol 4,6-dimethyl Imine, Naphthol Antimicrobial, antioxidant
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one 4-methyl Thiazolo-isoxazole, Coumarin Enzyme inhibition (e.g., kinase targets)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl Thietane, Thioether Metabolic stability (inferred)
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate 4-methyl Thioether, Cinnamate Reduced lipophilicity vs. target
Key Observations:
  • Cinnamate vs. Naphthol : Replacing the naphthol group in with a cinnamate ester may increase lipophilicity, favoring passive diffusion across biological membranes.
  • Thioether vs. Thietane : The thietane group in introduces a strained ring system, which might influence metabolic degradation rates compared to the linear thioether in the target compound.

ADMET Considerations

  • Metabolic Stability: The cinnamate ester may undergo hydrolysis in vivo, releasing cinnamic acid—a known anti-inflammatory metabolite. This contrasts with the stable thietane group in , which resists rapid degradation.
  • Toxicity : Pyrimidine derivatives generally exhibit low acute toxicity, but the dimethyl groups in the target compound warrant further investigation for hepatic metabolism pathways.

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

This compound features a unique combination of a pyrimidine , pyran , and cinnamate moieties, which contribute to its distinctive chemical properties. The molecular formula is C23H24N2O4SC_{23}H_{24}N_2O_4S with a molecular weight of approximately 420.5 g/mol. The presence of the thioether linkage enhances its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrimidine-thioether linkage .
  • Cyclization to form the pyran ring .
  • Esterification with cinnamic acid derivatives .

These steps require careful optimization of reaction conditions to maximize yield and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
MRSA32

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been investigated through in vitro assays. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a potential mechanism for reducing inflammation .

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, revealing IC50 values indicating significant antiproliferative activity:

Cell LineIC50 (µM)
MCF-712
PC-315

These results indicate that the compound may interfere with cellular proliferation pathways, possibly by inducing apoptosis or inhibiting cell cycle progression .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit the nuclear translocation of NF-kB, reducing inflammatory responses .
  • Interaction with Kinases : Preliminary studies suggest that it may act on tyrosine kinases involved in cancer progression, although detailed mechanisms remain to be elucidated .

Case Studies

A notable case study involved the evaluation of this compound's effects on a panel of tumor cell lines. The results indicated that compounds structurally similar to this compound often exhibit enhanced biological activities due to their structural complexity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimidine-pyran-cinnamate scaffold in this compound?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyrimidine and pyran precursors. For example, thioether linkages (e.g., (pyrimidin-2-yl)thio groups) can be introduced via nucleophilic substitution using mercapto intermediates under anhydrous conditions, as demonstrated in the synthesis of structurally analogous compounds . Key steps include:

  • Pyrimidine core activation : Use of dimethylpyrimidine derivatives with leaving groups (e.g., methylthio or chloro substituents) for thiolation.
  • Pyranone esterification : Coupling the pyran-4-one moiety with cinnamic acid via Steglich esterification (DCC/DMAP) or acid chloride intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) yield pure products, verified by melting points (e.g., 150–154°C for similar thieno-pyrimidinones) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrimidine ring protons appear as singlets (δ 6.8–7.2 ppm for aromatic protons), while the pyranone carbonyl resonates at δ 165–170 ppm. Thioether methyl groups (from 4,6-dimethylpyrimidine) show peaks near δ 2.4–2.6 ppm .
  • IR Spectroscopy : Key absorptions include the pyranone carbonyl (1700–1750 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and pyrimidine C=N (1600–1650 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass within 3 ppm error .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Mixed polar/non-polar solvents (e.g., ethanol/water, acetone/hexane) are effective. For example, ethyl acetate/hexane (3:7 v/v) yielded >95% purity in analogous pyrimidine derivatives, with crystallization monitored by TLC (Rf = 0.4–0.6) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodological Answer : Tools like the ICReDD platform integrate quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediate energies. For example:

  • Thioether formation : Calculate activation barriers for nucleophilic substitution at the pyrimidine C-2 position to identify optimal leaving groups (e.g., methylthio vs. chloro) .
  • Solvent effects : Use COSMO-RS simulations to screen solvents for improved reaction kinetics (e.g., DMF vs. THF) .
  • Experimental validation : Narrow down conditions (temperature, catalyst loading) using a reduced factorial design (e.g., 10 experiments instead of 50) .

Q. How do substituents on the pyrimidine ring (e.g., 4,6-dimethyl groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-donating effects : Methyl groups increase electron density at the pyrimidine N-1 and N-3 positions, enhancing nucleophilic substitution rates at C-2. This is quantified via Hammett σ values (σ = −0.17 for methyl) .
  • Steric effects : X-ray crystallography (e.g., CCDC deposition) reveals dihedral angles between pyrimidine and pyran rings, affecting π-π stacking in solid-state interactions .
  • DFT modeling : HOMO-LUMO gaps (e.g., 4.2 eV) predict charge-transfer behavior in catalytic applications .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

  • Methodological Answer :

  • Standardized assays : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine) to normalize potency measurements .
  • Metabolic stability : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to explain species-specific discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing cinnamate with benzoate) to isolate structure-activity relationships (SAR) .

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